![molecular formula C27H24ClN3O4 B2492547 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 894550-63-1](/img/structure/B2492547.png)

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

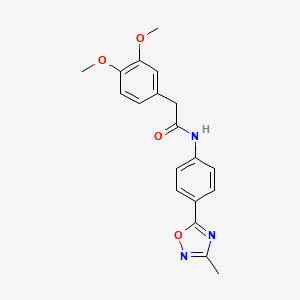

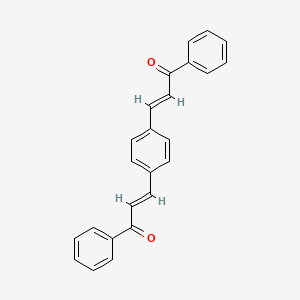

The compound is a derivative of 2-(quinolin-4-yloxy)acetamides, which have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have been modified chemically to enhance their antitubercular properties, resulting in minimum inhibitory concentration (MIC) values as low as 0.05 μM. They have shown effectiveness against drug-resistant strains of tuberculosis and have demonstrated a lack of toxicity to certain cell types at concentrations significantly higher than their effective MIC values .

Synthesis Analysis

The synthesis of these compounds involves additional chemical modifications of lead compounds, which have been optimized to yield highly potent antitubercular agents. The exact synthesis process is not detailed in the provided data, but it is implied that the modifications have been carefully designed to enhance the compounds' activity against tuberculosis while minimizing potential toxicity .

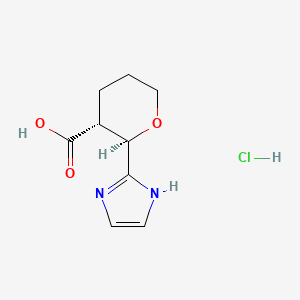

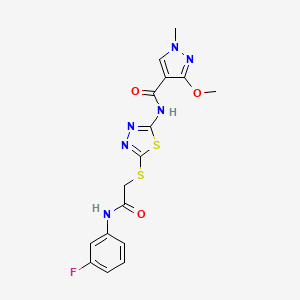

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been studied, revealing interesting geometrical properties. For instance, the protonated perchlorate salt of this compound exhibits a tweezer-like geometry, which may be relevant to its biological activity. The self-assembly of these molecules through weak interactions contributes to the formation of channel-like structures, which could be significant in their mechanism of action .

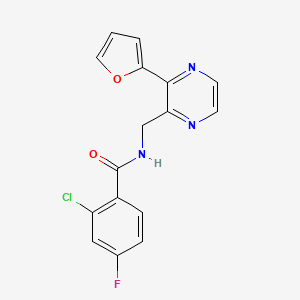

Chemical Reactions Analysis

The chemical reactions involved in the formation of the salts of related compounds, such as N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, have been explored. The formation of different salts, such as perchlorate and tetrafluoroborate, results from the protonation of the parent amide derivative. These reactions lead to different geometries, such as concave shapes and S-shaped structures, which may influence the compounds' interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides, which are closely related to the compound of interest, have been characterized. These compounds have shown low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models at concentrations up to 5 μM. Their intracellular activity against infected macrophages is comparable to that of rifampin, a standard antitubercular drug. The lack of apparent toxicity to Vero and HaCat cells at concentrations significantly higher than their MIC values suggests a favorable selectivity profile for therapeutic use .

Wissenschaftliche Forschungsanwendungen

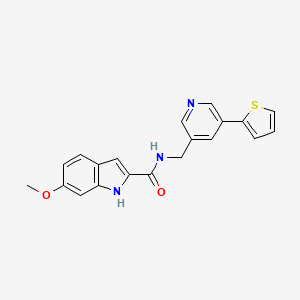

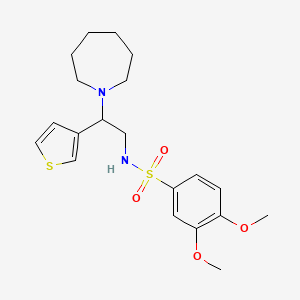

Structural and Coordination Chemistry

- Quinoline derivatives exhibit unique spatial orientations that influence their coordination chemistry. For example, certain amide derivatives can self-assemble through weak interactions to form structures with tweezer-like geometry or channel-like structures. This characteristic makes them valuable in studying molecular recognition and self-assembly processes in materials science (Kalita, Baruah, 2010).

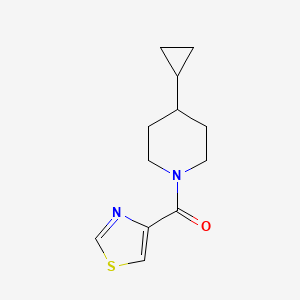

Therapeutic Research Applications

- While focusing on non-drug uses, it's worth mentioning the potential biomedical applications shown by related compounds. Anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, particularly against viruses like the Japanese encephalitis virus. Such compounds demonstrate the potential of quinoline derivatives in developing antiviral agents (Ghosh et al., 2008).

Molecular Synthesis and Material Science

- Quinoline derivatives have been synthesized through various methods, showing their versatility in chemical synthesis. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a three-component reaction, showcasing the compound's role in facilitating complex chemical reactions and the creation of new materials (Taran et al., 2014).

Fluorescence and Photophysical Properties

- Research on quinoline-based amides has also explored their fluorescence properties, particularly in host–guest complexes. These studies contribute to the development of new fluorescent materials for sensing, imaging, and optical applications (Karmakar et al., 2007).

Eigenschaften

IUPAC Name |

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-17-7-8-20(28)13-22(17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)12-18(23)11-19(27(31)33)15-29-21-5-3-2-4-6-21/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELZQYHCYXPZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)